4-(Aminomethyl)benzonitrile hydrochloride

概要

説明

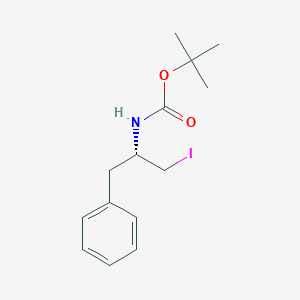

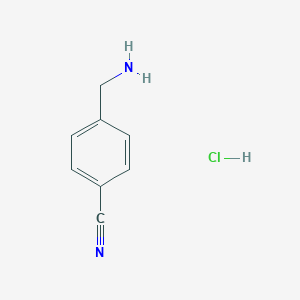

4-(Aminomethyl)benzonitrile hydrochloride, often referred to as 4-AMBN, is a synthetic organic compound belonging to the class of nitriles. It is a white, crystalline solid that is soluble in water and other polar solvents. 4-AMBN is a versatile reagent that has been used in a variety of organic synthesis applications, such as the synthesis of peptides, nucleosides, and other compounds. It has also been used in the preparation of pharmaceuticals, agrochemicals, and other materials. 4-AMBN has a wide range of biochemical and physiological effects, which have been studied extensively in recent years.

科学的研究の応用

Environmental Remediation and Degradation Studies

4-(Aminomethyl)benzonitrile hydrochloride may be involved in studies exploring the degradation pathways and environmental fate of certain compounds. For instance, a study on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) collected and summarized information on ACT by-products, their biotoxicity, and degradation pathways. The study's computational method for determining degradation pathways aligned with the majority of proposed ACT pathways and frequent ACT by-products, suggesting the potential relevance of compounds like this compound in similar environmental and chemical degradation studies (Qutob et al., 2022).

Toxicity and Environmental Impact Analysis

Research on the toxicity and environmental impact of various chemicals often involves the study of compounds with structures similar to this compound. For example, a review on the global trends in studies about the toxicity of the 2,4-D herbicide noted rapid advancements in research on 2,4-D toxicology and mutagenicity. This type of research is crucial for understanding the specific characteristics of a compound's toxicity and mutagenicity, potentially linking to the study of related compounds like this compound (Zuanazzi et al., 2020).

Synthesis and Chemical Properties

Studies on the synthesis of related compounds, their chemical properties, and potential applications are also relevant. For instance, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain materials, highlighted the challenges and proposed methods for synthesizing related compounds. This research may share similarities with the synthesis processes or chemical properties of this compound, making it relevant for understanding its potential applications (Qiu et al., 2009).

Biodegradation and Environmental Protection

Another application area could be the study of microbes' ability to degrade toxic compounds, including those structurally related to this compound. Research on nitrile hydrolysing enzymes-producing bacteria isolated from the Gandang Dewata Mountain indicated the potential of certain bacteria to degrade nitrile compounds, which are known to be highly toxic. This research emphasizes the role of such enzymes in environmental protection and the biocatalytic production of valuable compounds (Sulistinah & Riffiani, 2018).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this chemical .

将来の方向性

作用機序

Target of Action

It has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies .

Mode of Action

It is known to be used in the synthesis of other compounds, suggesting it may act as a building block or precursor in these reactions .

Biochemical Pathways

It has been used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, which is used in the modification of alginate hydrogels, employed in cell engineering applications .

Result of Action

As a precursor in the synthesis of other compounds, its primary effect may be realized in the properties of these resultant compounds .

生化学分析

. . . .

Biochemical Properties

It is known that it can be used in the synthesis of fluorescent-labeled bisbenzamidine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds

Cellular Effects

Given its use in the synthesis of compounds used in cell engineering applications , it may have an impact on cell function This could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of certain compounds , suggesting that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-(aminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREZLLYPLRPULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433101 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15996-76-6 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Aminomethyl)benzonitrile hydrochloride interact with perovskite materials to improve solar cell performance?

A1: this compound (AMBNCl) interacts with perovskite materials through multiple mechanisms to enhance the efficiency and stability of perovskite solar cells []:

- Improved Crystal Growth: The polar nature of AMBNCl, due to its -C≡N, -NH3+, and Cl- groups, influences the crystallization process of the perovskite material. This leads to the formation of higher quality perovskite crystals with fewer defects. []

- Defect Passivation: AMBNCl effectively passivates defects, particularly Pb2+ vacancies, within the perovskite structure. This reduces charge recombination centers and improves charge carrier transport. []

- Energy Level Alignment: The incorporation of AMBNCl helps to optimize the energy level alignment between the perovskite layer and the hole-transport layer. This facilitates more efficient charge extraction and reduces energy loss. []

Q2: What is the impact of this compound on the long-term stability of perovskite solar cells?

A2: The study demonstrates that incorporating AMBNCl significantly improves the long-term stability of perovskite solar cells in ambient conditions. Devices modified with AMBNCl retained 91.2% of their initial efficiency after 50 days of storage in an air environment with 40% relative humidity at 25°C. [] This enhanced stability is attributed to the passivation of defects, which are known to contribute to perovskite degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)